molecular formula C7H10N2O B189364 4-Amino-2-ethoxypyridine CAS No. 89943-12-4

4-Amino-2-ethoxypyridine

Cat. No.: B189364
CAS No.: 89943-12-4
M. Wt: 138.17 g/mol
InChI Key: HSPMUFVIWJXJHX-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxypyridine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and an ethoxy group at the second position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-ethoxypyridine can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-bromopyridine with sodium ethoxide in ethanol. The reaction is typically carried out under reflux conditions, leading to the substitution of the bromine atom with an ethoxy group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-2-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxypyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • 4-Amino-2-methoxypyridine
  • 4-Amino-2-chloropyridine
  • 4-Amino-2-methylpyridine

Comparison: 4-Amino-2-ethoxypyridine is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s solubility, reactivity, and biological activity. Compared to 4-Amino-2-methoxypyridine, the ethoxy derivative may exhibit different pharmacokinetic properties due to the longer alkyl chain .

Properties

IUPAC Name

2-ethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPMUFVIWJXJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376612
Record name 4-Amino-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-12-4
Record name 2-Ethoxy-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89943-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-ethoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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